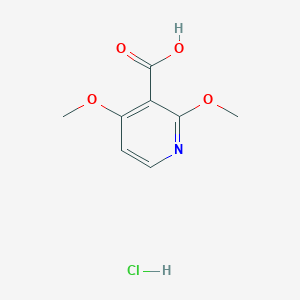

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride

Description

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride is a pyridine derivative with methoxy groups at positions 2 and 4 and a carboxylic acid group at position 3. Its molecular formula is C₈H₉NO₄·HCl (calculated molecular weight: 219.62 g/mol). The compound’s structure (SMILES: COC1=C(C(=NC=C1)OC)C(=O)O) features electron-donating methoxy substituents, which influence its electronic properties and solubility.

Properties

IUPAC Name |

2,4-dimethoxypyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4.ClH/c1-12-5-3-4-9-7(13-2)6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUWHHRJRHIIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Voitol

Voitol undergoes methylation using dimethyl phosphate in an aqueous sodium hydroxide solution at 0–4°C. The reaction produces 3-methoxy-2-methyl-4H-pyran-4-one, with a molar ratio of voitol, dimethyl phosphate, and sodium hydroxide maintained at (2–4):(2–4):1. The product is isolated via dichloromethane extraction and vacuum distillation, yielding a colorless liquid.

Amination to 3-Methoxy-2-methyl-4(1H)-pyridone

The methylated intermediate is treated with strong ammonia water at 40–45°C for 3–6 hours. After vacuum evaporation, the residue is crystallized with acetone to yield 3-methoxy-2-methyl-4(1H)-pyridone. This step introduces the pyridone structure critical for subsequent chlorination.

Chlorination with Phosphorus Oxychloride

Phosphorus oxychloride (70–100 mL) reacts with the pyridone derivative under reflux for 8–12 hours. The excess reagent is removed under reduced pressure, and the product, 4-chloro-3-methoxy-2-picoline, is extracted with dichloromethane and neutralized with sodium hydroxide.

Oxidation to 4-Chloro-3-methoxy-2-methylpyridine N-Oxide

The chlorinated compound is oxidized using a mixture of glacial acetic acid and 20–40% hydrogen peroxide (1.3–1.5:1 v/v) at 50–80°C for 3–6 hours. The resulting N-oxide is purified via recrystallization with sherwood oil.

Methoxy Substitution

Sodium methoxide (20–40%) in anhydrous methanol replaces the chlorine atom at the 4-position under reflux (70–100°C). The pH is adjusted to 8–9 with sulfuric acid, and the product, 3,4-dimethoxy-2-methylpyridine N-oxide, is isolated after solvent evaporation and refrigeration.

Methylolation with Acetic Anhydride

The N-oxide intermediate undergoes methylolation in acetic anhydride at 120–140°C for 2–4 hours. Subsequent treatment with sodium hydroxide solution (80–90°C) yields 2-hydroxymethyl-3,4-dimethoxypyridine after dichloromethane extraction.

Secondary Chlorination

The hydroxymethyl derivative is reacted with thionyl chloride in dichloromethane at 0–3°C. Ethanol-mediated recrystallization produces 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Comparative Analysis of Reaction Conditions

Variations in reaction parameters significantly impact yields, as illustrated in Table 1. For instance, increasing the acetic anhydride volume from 80 mL to 140 mL in the methylolation step enhances the yield from 42% to 56%. Similarly, extending the reflux time during methoxy substitution from 3 to 5 hours improves crystallinity.

Table 1: Yield Optimization in Key Synthesis Steps

| Step | Reagent Volume | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methoxy Substitution | 22 mL NaOMe | 70 | 3 | 92 |

| Methylolation | 80 mL Ac₂O | 120 | 2 | 42 |

| Methylolation | 140 mL Ac₂O | 140 | 4 | 56 |

Structural and Analytical Confirmation

Post-synthesis, the compound is characterized by its molecular formula $$ \text{C}8\text{H}{10}\text{ClNO}_4 $$ and spectroscopic data. The hydrochloride salt form is confirmed via elemental analysis and mass spectrometry, with a purity ≥95% as reported by commercial suppliers.

Challenges and Optimization Opportunities

While the patented method achieves a total yield of ~30%, bottlenecks exist in the methylolation and secondary chlorination steps. Potential improvements include:

- Catalyst Use : Transition metal catalysts could accelerate methoxy substitution.

- Solvent Alternatives : Replacing dichloromethane with greener solvents (e.g., ethyl acetate) may enhance sustainability.

- Process Intensification : Continuous-flow systems could reduce reaction times in oxidation and chlorination steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride is synthesized through various methods, often involving the functionalization of pyridine derivatives. The compound has a molecular formula of and is characterized by its methoxy and carboxylic acid functional groups, which contribute to its reactivity and utility in various chemical reactions .

Antioxidant Properties

Research indicates that derivatives of 2,4-dimethoxypyridine-3-carboxylic acid exhibit significant antioxidant activity. For instance, studies have shown that certain substituted thiazolidine derivatives possess antioxidant properties comparable to ascorbic acid, with IC50 values indicating their effectiveness in scavenging free radicals . The presence of hydroxyl and methoxy groups enhances these compounds' ability to donate protons, thereby reducing oxidative stress.

Enzyme Inhibition

The compound has also been investigated for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and inhibitors are sought for cosmetic applications to reduce hyperpigmentation. The structural similarity of certain derivatives to substrates of tyrosinase has prompted research into their inhibitory effects .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized as a building block for the development of g-secretase inhibitors and other biologically active molecules . This versatility makes it valuable in medicinal chemistry.

Buffering Agent

In biological research, this compound acts as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 in cell culture environments . This property is crucial for experiments where pH stability is necessary for optimal cellular function.

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other pyridinecarboxylic acid derivatives and hydrochlorides, focusing on substituent effects and applications:

Table 1: Comparative Analysis of Pyridinecarboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Methoxy Groups (OCH₃): Present in the target compound and Compound 3 (), methoxy groups enhance lipophilicity and may improve membrane permeability. However, they reduce acidity compared to hydroxy or chloro substituents .

- Hydroxy and Chloro Groups: Compounds like 4-chloro-2-hydroxypyridine-3-carboxylic acid () exhibit higher polarity due to -Cl and -OH, making them less lipid-soluble but more reactive in hydrogen bonding .

- Complex Substituents: Compound 4 () includes a fluorophenyl group and amino substituent, which likely enhance its herbicidal activity through increased binding affinity to target enzymes .

Biological Activity

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride is a compound with significant biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article explores its various biological activities, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClN₂O₄. The compound features a pyridine ring with two methoxy groups and a carboxylic acid moiety, contributing to its diverse biological properties. It typically appears as a light yellow solid with a purity range of 95% to 97%.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity indicates its potential use in treating inflammatory diseases.

3. Antioxidant Activity

In vitro assays have revealed that this compound possesses antioxidant capabilities. It has been evaluated using the DPPH free radical scavenging method, where it exhibited significant free radical scavenging activity, contributing to its potential protective effects against oxidative stress .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance, its antioxidant properties may stem from its capacity to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

- Method A : Starting from commercially available pyridine derivatives and employing methylation reactions followed by carboxylation.

- Method B : Utilizing a multi-step synthesis involving the introduction of methoxy groups followed by hydrolysis and subsequent hydrochloride salt formation.

These methods highlight the versatility in synthesizing this compound for research purposes.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

These studies suggest that the compound could be further developed into therapeutic agents targeting infections and inflammatory conditions.

Q & A

Q. What are the recommended synthesis methods for 2,4-dimethoxypyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves functionalization of pyridine precursors. A common approach is methoxylation of pyridine-3-carboxylic acid derivatives under controlled conditions. For example, methoxy groups can be introduced via nucleophilic substitution using methoxide ions in anhydrous dimethylformamide (DMF) at 80–100°C . Acidic workup with hydrochloric acid yields the hydrochloride salt. Reaction time, temperature, and stoichiometry of methoxy donors are critical for minimizing byproducts like over-alkylated species.

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

Purification often employs recrystallization using polar aprotic solvents. Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate solubility in ethanol and low solubility in cold water . For higher purity (>95%), column chromatography with silica gel and a gradient of ethyl acetate/methanol (9:1 to 4:1) is recommended. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate/methanol 8:2) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : H NMR (DMSO-d6) shows characteristic peaks for methoxy groups (δ 3.85–3.90 ppm) and aromatic protons (δ 8.10–8.50 ppm). C NMR confirms carboxylic acid (δ ~170 ppm) .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) to assess purity (>98%) .

- X-ray crystallography : Resolves ambiguities in protonation states or salt forms, especially when NMR signals overlap .

Advanced Research Questions

Q. How can synthetic yields be optimized while avoiding demethylation or ring-opening side reactions?

Optimization strategies:

- Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance methoxylation efficiency .

- Temperature control : Maintain reaction temperatures below 110°C to prevent decomposition.

- In situ monitoring : Employ FTIR to track methoxy group incorporation (C-O stretch at ~1250 cm) and adjust reagent stoichiometry dynamically .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Multi-technique validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. For example, if docking predicts strong interaction with kinase targets but SPR shows weak binding, reassess protonation states or solvation effects .

- Orthogonal assays : Use isothermal titration calorimetry (ITC) to confirm thermodynamic parameters and rule out false positives from assay interference .

Q. What strategies mitigate solubility challenges in biological assays for this hydrochloride salt?

- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to enhance solubility. For in vitro assays, pre-dissolve in 10 mM HCl and dilute with culture media .

- Salt exchange : Convert to a mesylate or tosylate salt if hydrochloride solubility limits dose-response studies .

Q. How do structural modifications (e.g., methoxy positioning) influence structure-activity relationships (SAR) in target binding?

A comparative study of analogs reveals:

| Substituent Position | Biological Activity | Key Interaction |

|---|---|---|

| 2,4-Dimethoxy | Enhanced kinase inhibition | H-bond with Asp86 (ATP-binding pocket) |

| 3-Methoxy | Reduced activity | Steric hindrance |

| 4-Methoxy only | Moderate activity | Weak π-π stacking |

Q. What computational tools are recommended for modeling interactions with biological targets?

- Molecular dynamics (MD) : Use GROMACS to simulate binding stability over 100 ns trajectories.

- Density functional theory (DFT) : Calculate partial charges (e.g., B3LYP/6-31G*) to refine docking poses .

- CSD analysis : Cross-reference Cambridge Structural Database entries (e.g., pyridinium salts) to predict protonation states in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.